Methyl (2-fluoro-5-hydroxybenzyl)glycinate
Description
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a glycine-derived ester featuring a benzyl moiety substituted with fluorine at the 2-position and a hydroxyl group at the 5-position. The fluorine atom and hydroxyl group confer unique electronic and steric properties, influencing solubility, metabolic stability, and intermolecular interactions such as hydrogen bonding.
Properties
Molecular Formula |
C10H12FNO3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
methyl 2-[(2-fluoro-5-hydroxyphenyl)methylamino]acetate |
InChI |
InChI=1S/C10H12FNO3/c1-15-10(14)6-12-5-7-4-8(13)2-3-9(7)11/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
ATHFVLUPZQBRNO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC1=C(C=CC(=C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2-fluoro-5-hydroxybenzyl)glycinate typically involves the reaction of glycine methyl ester hydrochloride with a fluorinated benzyl alcohol derivative. The reaction is carried out in the presence of a base such as triethylamine and a reducing agent like sodium borohydride . The reaction conditions include stirring at room temperature for a specified duration to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are carefully controlled to achieve high purity and consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (2-fluoro-5-hydroxybenzyl)glycinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Protease Inhibition
Methyl (2-fluoro-5-hydroxybenzyl)glycinate can serve as a potent inhibitor of serine and cysteine proteases. These enzymes play critical roles in many biological processes, including disease progression in cancer and viral infections. The fluorinated methyl ketone moiety enhances the compound's reactivity toward nucleophiles, making it a valuable tool in studying proteolytic activity. For instance, studies have shown that compounds similar to this compound can significantly inhibit the activity of Cathepsin L, a cysteine protease involved in tumor metastasis .
2. Targeted Drug Design
The unique structure of this compound allows it to be tailored for specific interactions with proteases. By modifying the N-terminal group of related compounds, researchers have developed inhibitors with varying potencies against different proteases. This approach has led to the design of targeted therapies for conditions such as rheumatoid arthritis, where elevated levels of Cathepsin B contribute to joint degradation .
Case Studies
Case Study 1: Inhibition of Cancer Cell Invasion
Research demonstrated that this compound derivatives could inhibit the invasion of murine cancer cells, such as B16BL6 melanoma and C3-L1 mammary adenocarcinoma cells. These findings indicate the potential for developing therapeutic agents that target specific protease activities linked to cancer progression .
Case Study 2: Anti-inflammatory Effects
In an ex vivo model of adjuvant-induced arthritis, compounds related to this compound showed promise in reducing inflammation and cartilage degradation. This suggests that such inhibitors could be beneficial in treating inflammatory conditions associated with high protease activity .
Data Table: Comparison of Protease Inhibitors
| Compound Name | Type | Target Protease | Inhibition Potency (k₂nd M⁻¹s⁻¹) | Application Area |
|---|---|---|---|---|
| This compound | Fluorinated Glycinate | Cathepsin L | 21,000 | Cancer treatment |
| Peptidyl Fluoromethyl Ketones | Peptidic | Cathepsin B | Variable | Rheumatoid arthritis |
| Other Fluorinated Compounds | Various | Various | Varies | General medicinal chemistry |
Mechanism of Action
The mechanism of action of Methyl (2-fluoro-5-hydroxybenzyl)glycinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and hydroxyl group allows it to form hydrogen bonds and engage in electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
The following analysis compares Methyl (2-fluoro-5-hydroxybenzyl)glycinate to structurally related glycinate esters and benzyl derivatives, focusing on synthesis, physicochemical properties, and applications.
a) Methyl (3-methylbenzoyl)glycinate (CAS: 1208-15-7)
- Structure : Features a 3-methylbenzoyl group instead of the 2-fluoro-5-hydroxybenzyl moiety.
- Synthesis : Prepared via standard coupling reactions between glycine methyl ester and substituted benzoyl chlorides.
- Key Differences: The absence of fluorine and hydroxyl groups reduces polarity and hydrogen-bonding capacity compared to the target compound.
b) Methyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate
- Structure: Contains a cyano-pyridinyl ethenyl group, synthesized via reactions with Bredereck’s reagent (tert-butoxybis(dimethylamino)methane).
- Key Differences: The pyridinyl and cyano groups enhance π-π stacking and electron-withdrawing effects, which may improve binding to biological targets compared to the fluorine/hydroxyl substitution in the target compound .
c) Glyphosate Derivatives (e.g., glyphosate-dimethylammonium)
- Structure: Glyphosate salts/esters like dimethylammonium N-(phosphonomethyl)glycinate share a glycine backbone but include phosphonomethyl and ammonium groups.
- Key Differences : Glyphosate derivatives act as herbicides by inhibiting the shikimate pathway, a mechanism unlikely in the target compound due to the absence of a phosphonate group. However, both classes rely on ester modifications for bioavailability .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Polarity | Stability Notes |
|---|---|---|---|---|
| This compound* | ~227.2 (calculated) | 2-F, 5-OH | High | Susceptible to ester hydrolysis |
| Methyl (3-methylbenzoyl)glycinate | 207.23 | 3-CH₃ | Moderate | Stable under anhydrous conditions |
| Glyphosate-dimethylammonium | 228.18 | Phosphonomethyl, dimethylammonium | High | High water solubility; stable in salts |
*Estimated based on structural analogs .
- Fluorine vs. Methyl Groups: The 2-fluoro substituent in the target compound increases electronegativity and metabolic stability compared to methyl groups, but may reduce solubility in nonpolar solvents.
Biological Activity
Methyl (2-fluoro-5-hydroxybenzyl)glycinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a fluorinated benzyl group and a glycinate moiety. The presence of the fluorine atom is significant as it can enhance the compound's binding affinity to biological targets, potentially increasing its efficacy as a therapeutic agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity. This interaction can lead to changes in metabolic pathways, particularly those involved in cell proliferation and survival.
- Antimicrobial Action : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially making it effective against various pathogens.
- Anticancer Properties : Research indicates that this compound may inhibit the growth of cancer cells, possibly by inducing apoptosis or disrupting cell cycle progression.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against several bacterial strains. Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) observed in these studies.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
These findings indicate that this compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many conventional antibiotics.
Anticancer Activity
In vitro studies have demonstrated the potential of this compound to inhibit cancer cell proliferation. Table 2 presents the IC50 values for various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| L1210 mouse leukemia cells | 0.5 |
| HeLa cervical cancer cells | 1.2 |
| A549 lung cancer cells | 0.8 |
These results suggest that the compound is particularly effective against L1210 cells, indicating its potential as an anticancer agent.
Case Studies and Research Findings
- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on L1210 cells. The researchers found that the compound induced apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibition of bacterial growth, supporting its potential use in treating infections caused by resistant strains .
- Mechanistic Insights : Research utilizing molecular docking simulations revealed that this compound binds effectively to target enzymes involved in metabolic pathways associated with cancer cell growth. This binding was enhanced by the fluorinated structure, which improved the compound's affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
